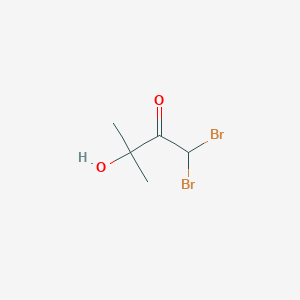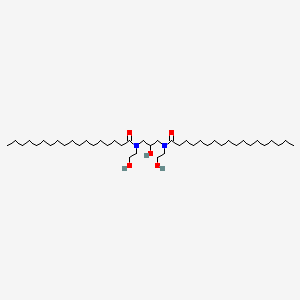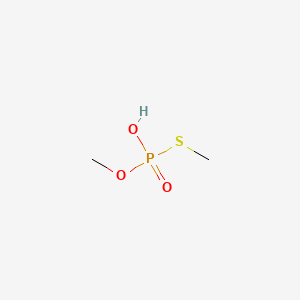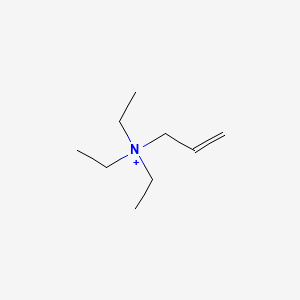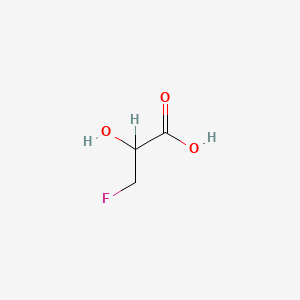
3-Fluoro-2-hydroxypropanoic acid
Vue d'ensemble
Description
“3-Fluoro-2-hydroxypropanoic acid” is a chemical compound with the CAS Number: 97643-52-2 . It has a molecular weight of 108.07 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .
Chemical Reactions Analysis
In the biocatalytic synthesis process, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was first synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .
Applications De Recherche Scientifique
Bioproduction and Industrial Relevance
3-Fluoro-2-hydroxypropanoic acid, closely related to 3-hydroxypropanoic acid (3-HP), has significant industrial applications. 3-HP is produced from various renewable resources and serves as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. Its polymerized form is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, involving the introduction of biosynthetic pathways in cell factories like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019). Another study presents eco-sustainable processes leading to 3-hydroxypropanoic acid, particularly emphasizing the potential of catalytic chemical methods (Pina et al., 2011).
Chemical Synthesis and Optimization
Efficient chemical-catalytic approaches have been developed for the production of 3-hydroxypropanoic acid. One such method involves the oxidation of biomass-derived levulinic acid with hydrogen peroxide, showcasing a remarkable reversal of selectivity under different conditions, leading to high-yield production (Wu et al., 2015). Additionally, genetically engineered Bacillus subtilis has been investigated for the bioconversion of glycerol into 3-HP, achieving significant titers in batch cultivation (Kalantari et al., 2017).
Biocatalytic Synthesis Involving Fluorine
Fluorine's incorporation into organic compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) can enhance performance and introduce new functions. A biocatalytic approach has been developed for synthesizing 2-F-3-HP using E. coli, highlighting the environmental and safety advantages over chemical methods. This synthesis is a critical step in expanding the molecular space for discovery, crossing synthetic with natural compounds (Liu et al., 2022).
Implications for Industrial Fermentation
The microbial production of lactic acid and 3-hydroxypropanoic acid, closely related to 3-fluoro-2-hydroxypropanoic acid, faces constraints, especially under conditions optimal for recovery of undissociated acids. This highlights the importance of research on export mechanisms and energetics in the development of microbial production processes for weak acids (van Maris et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAUFVPRSSBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962984 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxypropanoic acid | |
CAS RN |
433-47-6 | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-fluoro-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




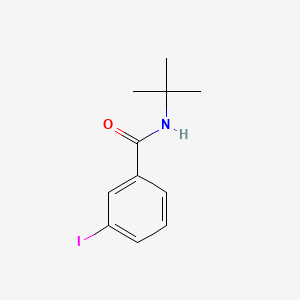
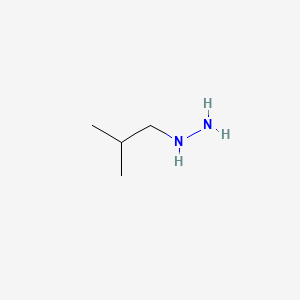

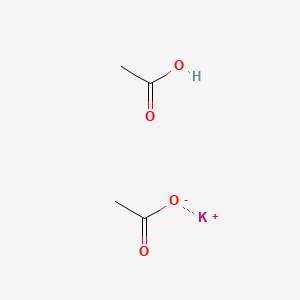

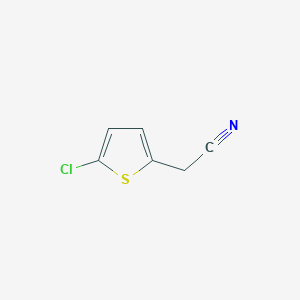
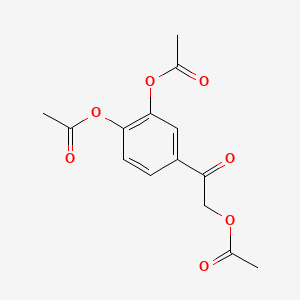
![(2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3052584.png)

